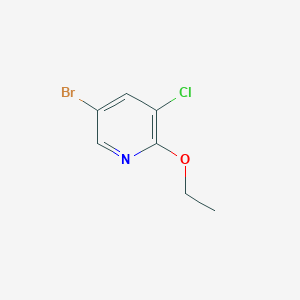

5-Bromo-3-chloro-2-ethoxypyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-3-chloro-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIWCAIWRYBPSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745080 | |

| Record name | 5-Bromo-3-chloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245648-68-3 | |

| Record name | 5-Bromo-3-chloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-Bromo-3-chloro-2-ethoxypyridine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-3-chloro-2-ethoxypyridine

Section 1: Introduction

5-Bromo-3-chloro-2-ethoxypyridine is a halogen-rich, functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. Its pyridine core is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals.[1] The strategic placement of a bromine atom at the 5-position, a chlorine atom at the 3-position, and an electron-donating ethoxy group at the 2-position creates a versatile building block with distinct sites for sequential and regioselective chemical modifications.

This guide serves as a technical resource for researchers and drug development professionals, offering insights into the compound's core properties, predictable reactivity, and practical application in synthetic organic chemistry. We will explore its spectroscopic signature, plausible synthetic routes, and its utility in cornerstone reactions such as palladium-catalyzed cross-couplings and organometallic transformations. The causality behind experimental choices and detailed, self-validating protocols are provided to empower scientists in leveraging this valuable intermediate for the synthesis of complex molecular architectures.

Section 2: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. This section details the core attributes of 5-Bromo-3-chloro-2-ethoxypyridine and provides protocols for its analytical characterization.

Core Chemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds like 5-bromo-3-chloro-2-methoxypyridine.[2][3]

| Property | Data / Prediction |

| Chemical Structure | |

| Molecular Formula | C₇H₇BrClNO |

| Molecular Weight | 236.49 g/mol |

| CAS Number | 884495-17-2 |

| Appearance | Predicted to be a white to light yellow low-melting solid or oil.[2] |

| Solubility | Expected to be soluble in common organic solvents like chloroform, dichloromethane, THF, and ethyl acetate. |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structure verification and purity assessment. The following data is predicted based on established principles and analysis of structurally related compounds.[4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.05 | d | 1H | H-6 |

| ~7.70 | d | 1H | H-4 |

| ~4.50 | q | 2H | -OCH₂CH₃ |

| ~1.45 | t | 3H | -OCH₂CH₃ |

Causality: The two aromatic protons on the pyridine ring appear as doublets due to coupling with each other. The ethoxy group protons exhibit a characteristic quartet-triplet pattern.

Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~160.5 | C-2 |

| ~145.0 | C-6 |

| ~141.0 | C-4 |

| ~121.5 | C-3 |

| ~110.0 | C-5 |

| ~63.0 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Causality: The carbon atom C-2, bonded to both nitrogen and oxygen, is the most deshielded. Carbons bearing halogens (C-3 and C-5) are also shifted downfield, with their exact positions influenced by the combined electronic effects within the ring.

Table 3: Predicted Mass Spectrometry Data (EI-MS)

| m/z Value | Assignment & Interpretation |

|---|---|

| ~235/237/239 | [M]⁺ Molecular ion peak cluster. |

Interpretation: The presence of one bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic M, M+2, and M+4 isotopic pattern, which is a definitive signature for the compound's elemental composition.

Protocol: Spectroscopic Data Acquisition

This protocol provides a self-validating framework for obtaining high-quality NMR and MS data.[4][5]

2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-3-chloro-2-ethoxypyridine and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with acquisition parameters such as a 1-2 second relaxation delay and 16-32 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, increase the number of scans significantly (e.g., 1024-4096) and use a longer relaxation delay (2-5 seconds) for accurate integration of all carbon signals.

-

Data Processing & Validation: Process the raw data using appropriate software. Reference the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (77.16 ppm). The resulting spectra should match the predicted patterns in Tables 1 and 2 for structural confirmation.[5]

2.3.2 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution (0.1 mg/mL) of the compound in a volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into a mass spectrometer, typically using Electrospray Ionization (ESI) for a soft ionization method that preserves the molecular ion, or Electron Impact (EI) for fragmentation analysis.

-

Data Analysis & Validation: Analyze the resulting spectrum for the molecular ion peak [M]⁺. The observed isotopic cluster must match the theoretical distribution for a compound containing one bromine and one chlorine atom, thereby validating the elemental composition.

Section 3: Synthesis and Manufacturing

While specific manufacturing processes for 5-Bromo-3-chloro-2-ethoxypyridine are proprietary, a plausible and robust synthetic pathway can be designed based on established heterocyclic chemistry principles.

Plausible Synthetic Pathway

A logical approach involves the etherification of a suitable pyridone precursor. The synthesis would likely begin with commercially available 2-amino-5-bromo-3-chloropyridine, proceeding through a diazotization-hydrolysis sequence to form the key 2-pyridone intermediate, which is then alkylated.

Caption: Plausible two-step synthesis of 5-Bromo-3-chloro-2-ethoxypyridine.

Causality: This pathway is advantageous because the starting materials are readily available. The diazotization of 2-aminopyridines is a classic and reliable method for introducing other functional groups at the C-2 position.[6] The subsequent Williamson ether synthesis is a high-yielding and straightforward reaction for forming the target ethoxy ether.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic power of 5-Bromo-3-chloro-2-ethoxypyridine lies in the differential reactivity of its two carbon-halogen bonds, enabling its use as a scaffold for building molecular complexity in a controlled manner.

Overview of Reactivity

The reactivity is governed by two main factors:

-

Electronic Effects: The ethoxy group at C-2 is electron-donating, increasing the electron density of the pyridine ring and influencing the regioselectivity of certain reactions.

-

Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the C-Br bond at the 5-position is significantly more reactive than the C-Cl bond at the 3-position. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates the initial oxidative addition step in the catalytic cycle.[7] This differential reactivity is the cornerstone of its utility, allowing for selective functionalization at C-5 while leaving the C-3 chlorine available for a subsequent, different transformation.

Palladium-Catalyzed Cross-Coupling Reactions

4.2.1 Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds.[8] Using 5-Bromo-3-chloro-2-ethoxypyridine, an aryl or vinyl group can be selectively introduced at the 5-position.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Selective Suzuki-Miyaura Coupling at the C-5 Position

-

Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon), add 5-Bromo-3-chloro-2-ethoxypyridine (1.0 eq.), the desired boronic acid or ester (1.1-1.3 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The causality for heating is to overcome the activation energy for the oxidative addition and reductive elimination steps.[9][10]

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

-

Validation: Confirm the structure of the resulting 5-aryl-3-chloro-2-ethoxypyridine using NMR and MS, verifying the selective substitution at the C-5 position.

4.2.2 Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, crucial for synthesizing many pharmaceutical compounds.[11] Again, the reaction proceeds selectively at the C-5 bromine.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Selective Buchwald-Hartwig Amination at the C-5 Position

-

Reaction Setup: In an inert atmosphere glovebox or a Schlenk flask, combine 5-Bromo-3-chloro-2-ethoxypyridine (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq.).[12]

-

Solvent Addition: Add an anhydrous aprotic solvent like toluene or dioxane.

-

Reaction Execution: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS. The choice of ligand is critical; bulky, electron-rich phosphine ligands accelerate the reductive elimination step, which is often rate-limiting.[7][13]

-

Workup and Purification: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product via flash chromatography.

-

Validation: Characterize the purified 5-amino-3-chloro-2-ethoxypyridine derivative by NMR and MS to confirm its identity and purity.

Organometallic Intermediate Formation

4.3.1 Grignard Reagent Formation and Reaction

The C-Br bond can undergo metal-halogen exchange to form a nucleophilic Grignard or organolithium reagent. This intermediate can then be trapped with various electrophiles to install a wide range of functional groups.

Caption: Workflow for Grignard formation and reaction with an aldehyde.

Protocol: Grignard Formation and Electrophilic Quench

-

Grignard Reagent Preparation: In a flame-dried, three-neck flask under argon, place magnesium turnings (1.5 eq.). Add a small crystal of iodine to activate the magnesium surface.[14] Add a solution of 5-Bromo-3-chloro-2-ethoxypyridine (1.0 eq.) in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux if necessary. The formation of the Grignard reagent is the critical step, as the organomagnesium species is a powerful nucleophile and base.[15]

-

Electrophile Addition: Once the Grignard formation is complete, cool the solution to 0 °C or lower. Slowly add a solution of the desired electrophile (e.g., an aldehyde, ketone, or ester) (1.0 eq.) in anhydrous THF.[6][16] The low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

-

Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir until complete. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Dry the organic phase, concentrate, and purify by column chromatography.

-

Validation: Use spectroscopic methods (NMR, IR, MS) to confirm the structure of the newly functionalized pyridine.

Section 5: Safety and Handling

Hazard Identification

-

Skin Irritation (Predicted): Likely to cause skin irritation (H315).[17]

-

Eye Irritation (Predicted): Likely to cause serious eye irritation (H319).[17]

-

Respiratory Irritation (Predicted): May cause respiratory irritation if inhaled as dust or vapor (H335).[18]

-

Toxicity: May be harmful if swallowed or in contact with skin.[19]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[20]

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.[19]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]

Section 6: Conclusion

5-Bromo-3-chloro-2-ethoxypyridine is a highly valuable and versatile chemical intermediate. Its key strategic advantage lies in the differential reactivity of the C5-Bromo and C3-Chloro substituents, which allows for predictable and regioselective functionalization through a host of modern synthetic methodologies. By understanding its core chemical properties and leveraging well-defined protocols for reactions like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard formation, researchers can efficiently incorporate this scaffold into complex molecules, accelerating discovery programs in pharmaceuticals, agrochemicals, and beyond.

Section 7: References

-

US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.

-

The Essential Role of 3-Bromo-5-chloro-2-methoxypyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

-

3-Bromo-5-chloro-2-methoxypyridine, 5G. Labscoop.

-

5-Bromo-3-chloro-2-methoxypyridine. TCI Chemicals.

-

5-Bromo-2-chloropyridine 95 53939-30-3. Sigma-Aldrich.

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Buchwald–Hartwig amination. Wikipedia.

-

Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.

-

3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1. LookChem.

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.

-

Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Benchchem.

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. ResearchGate.

-

6-Chloro-1-hexene. Organic Syntheses Procedure.

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Suzuki reaction. Wikipedia.

-

Spectra Problem #7 Solution. University of Calgary.

-

5-Bromo-2-chloro-3-fluoropyridine SDS, 831203-13-5 Safety Data Sheets. ECHEMI.

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-space.

-

Why C–N and C–O Couplings? Macmillan Group, Princeton University.

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).

-

Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Bromo-3-chloro-2-methoxypyridine | 848366-28-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE|102830-75-1|lookchem [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. adichemistry.com [adichemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-ethoxypyridine: Synthesis, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-3-chloro-2-ethoxypyridine, a halogenated and alkoxy-substituted pyridine derivative of significant interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established synthetic principles to offer valuable insights for researchers in the field.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. This modulation is critical for optimizing pharmacological activity, selectivity, and pharmacokinetic profiles. Halogenated 2-alkoxypyridines, such as 5-Bromo-3-chloro-2-ethoxypyridine, are particularly valuable building blocks due to the versatile reactivity of the halogen atoms in cross-coupling reactions and the influence of the alkoxy group on the molecule's conformation and biological interactions.

Physicochemical Properties and Structural Elucidation

| Property | Value | Source |

| CAS Number | 1245648-68-3 | ECHEMI[1] |

| Molecular Formula | C₇H₇BrClNO | ECHEMI[1] |

| Molecular Weight | 236.49 g/mol | ECHEMI[1] |

| Exact Mass | 234.93995 Da | ECHEMI[1] |

| Monoisotopic Mass | 234.93995 Da | ECHEMI[1] |

| Heavy Atom Count | 11 | ECHEMI[1] |

| Rotatable Bond Count | 2 | ECHEMI[1] |

Structural Features:

The molecular structure of 5-Bromo-3-chloro-2-ethoxypyridine features a pyridine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 3-position, and an ethoxy group at the 2-position. The presence of two different halogen atoms offers opportunities for selective functionalization through various cross-coupling reactions. The ethoxy group can influence the molecule's solubility and ability to form hydrogen bonds, which can be crucial for its interaction with biological targets.

Synthesis of 5-Bromo-3-chloro-2-ethoxypyridine: A Proposed Pathway

A specific, detailed experimental protocol for the synthesis of 5-Bromo-3-chloro-2-ethoxypyridine is not widely published. However, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted pyridines. A likely precursor for this synthesis is 2-amino-5-bromo-3-chloropyridine.

A potential synthetic pathway could involve the diazotization of 2-amino-5-bromo-3-chloropyridine, followed by nucleophilic substitution with ethanol. This approach is analogous to the preparation of other halogenated pyridines, such as the synthesis of 2-iodo-3-bromo-5-chloropyridine from 2-amino-3-bromo-5-chloropyridine.[2]

Proposed Synthetic Workflow:

Sources

5-Bromo-3-chloro-2-ethoxypyridine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-chloro-2-ethoxypyridine

Introduction

5-Bromo-3-chloro-2-ethoxypyridine is a halogenated heterocyclic compound with significant potential as a versatile building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. The precise arrangement of its substituents—bromo, chloro, and ethoxy groups—on the pyridine core offers multiple reaction sites for further functionalization. Unambiguous structural confirmation and purity assessment are paramount for its effective use in complex synthetic pathways.

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data required to characterize 5-Bromo-3-chloro-2-ethoxypyridine. As a compound with limited published spectral data, this document leverages foundational spectroscopic principles and data from analogous structures to establish an expected analytical profile. We will detail the core methodologies—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—explaining the causality behind experimental choices and the interpretation of the resulting data. This guide is designed to serve as a self-validating framework for researchers confirming the synthesis of this compound.

Molecular Structure and Foundational Analysis

The first step in any spectroscopic analysis is a thorough understanding of the molecule's constituent parts. The structure contains an ethoxy group and two distinct halogen substituents on a pyridine ring, leading to a specific and predictable spectroscopic fingerprint.

Caption: Molecular structure of 5-Bromo-3-chloro-2-ethoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Rationale for Experimental Design

Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for neutral, moderately polar organic molecules like this pyridine derivative, as it solubilizes a wide range of compounds and has a simple, well-defined residual solvent signal.[1][2] Should solubility be an issue, a more polar solvent like DMSO-d₆ could be employed, though its residual water peak can sometimes interfere with analysis.[2]

Reference Standard: Tetramethylsilane (TMS) is universally used as the internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm. Modern spectrometers typically reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C), which is calibrated against TMS.[2]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show two distinct regions: the aliphatic region for the ethoxy group protons and the aromatic region for the pyridine ring protons.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|---|

| ~1.45 | Triplet (t) | 3H | ~7.1 | -OCH₂CH₃ | Standard aliphatic methyl group coupled to an adjacent methylene group. |

| ~4.50 | Quartet (q) | 2H | ~7.1 | -OCH₂ CH₃ | Methylene protons adjacent to an electronegative oxygen atom, shifted downfield and coupled to the methyl group. |

| ~7.75 | Doublet (d) | 1H | ~2.0 | H-4 | Aromatic proton influenced by the ortho chloro and para ethoxy groups. Meta-coupled to H-6. |

| ~8.15 | Doublet (d) | 1H | ~2.0 | H-6 | Aromatic proton deshielded by the adjacent ring nitrogen. Meta-coupled to H-4. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~14.5 | -OCH₂C H₃ | Standard aliphatic methyl carbon. |

| ~63.0 | -OC H₂CH₃ | Aliphatic methylene carbon bonded to electronegative oxygen, shifting it downfield. |

| ~111.0 | C-5 | Carbon bearing the bromine atom. The "heavy atom effect" of bromine causes a significant upfield shift. |

| ~128.0 | C-3 | Carbon attached to chlorine; its chemical shift is influenced by the halogen's electronegativity. |

| ~141.0 | C-4 | Aromatic CH carbon positioned between two halogen-bearing carbons. |

| ~148.0 | C-6 | Aromatic CH carbon adjacent to the ring nitrogen, causing a strong downfield shift. |

| ~159.0 | C-2 | Carbon attached to both the ring nitrogen and the ethoxy oxygen, making it the most deshielded carbon. |

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-3-chloro-2-ethoxypyridine.[3]

-

Dissolution: Dissolve the sample in approximately 0.7 mL of Chloroform-d (CDCl₃) within a clean vial before transferring the solution to a 5 mm NMR tube.

-

Data Acquisition: Load the sample into an NMR spectrometer (e.g., 400 MHz). Acquire the ¹H spectrum first, followed by the ¹³C spectrum using standard parameters for small molecule analysis.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum using the residual CDCl₃ signal (δ 7.26 for ¹H, δ 77.16 for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.

Rationale for Experimental Design

Ionization Method: Electron Ionization (EI) is the preferred method for this type of molecule. It is a hard ionization technique that imparts significant energy to the molecule, leading to reproducible and extensive fragmentation patterns that form a unique "fingerprint" for the compound. This aids in structural confirmation beyond just the molecular weight.

Predicted Molecular Ion (M⁺) Cluster

A hallmark of this compound's mass spectrum will be a complex molecular ion cluster due to the natural isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1).[4][5] The molecular weight of the monoisotopic peak (using ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, and ⁷⁹Br) is 234.94 Da. The isotopic pattern provides definitive evidence for the presence of one bromine and one chlorine atom.

Table 3: Predicted Isotopic Pattern for the Molecular Ion

| m/z | Isotope Combination | Calculated Mass (Da) | Expected Relative Intensity |

|---|---|---|---|

| 235 | ¹²C₆¹H₅⁷⁹Br³⁵ClNO | 234.9400 | ~75% (Base in Cluster) |

| 237 | ¹²C₆¹H₅⁸¹Br³⁵ClNO or ¹²C₆¹H₅⁷⁹Br³⁷ClNO | 236.9371 / 236.9370 | ~100% |

| 239 | ¹²C₆¹H₅⁸¹Br³⁷ClNO | 238.9341 | ~25% |

Note: Intensities are normalized to the most abundant peak within the M⁺ cluster.

Predicted Fragmentation Pattern

Under EI conditions, the molecular ion will fragment via characteristic pathways for ethers and halogenated aromatic compounds.[4][6]

Caption: Predicted major fragmentation pathways for 5-Bromo-3-chloro-2-ethoxypyridine in EI-MS.

-

α-Cleavage: The most common fragmentation for ethers is cleavage of the C-C bond alpha to the oxygen. Loss of a methyl radical (•CH₃) would yield a fragment at m/z 220/222/224.

-

Loss of the Ethyl Group: Cleavage of the O-C bond can lead to the loss of an ethyl radical (•C₂H₅) to give an ion at m/z 206/208/210.

-

Loss of Halogens: Fragmentation can also occur via the loss of the halogen radicals, leading to peaks corresponding to [M - Br]⁺ (m/z 156/158) and [M - Cl]⁺ (m/z 200/202).

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or coupled with Gas Chromatography (GC-MS).

-

Ionization: Utilize an Electron Ionization (EI) source with a standard electron energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion cluster and verify that its isotopic pattern matches the theoretical distribution for a C₆H₅BrClNO species. Analyze the major fragment ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups within a molecule.

Predicted Characteristic Vibrational Frequencies

The IR spectrum will provide evidence for the aromatic ring, the C-O ether linkage, and the aliphatic C-H bonds. The C-Br and C-Cl stretches, while present, are in the complex fingerprint region and can be difficult to assign definitively.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Medium-Weak | Aromatic (Pyridine Ring) |

| 2980-2850 | C-H Stretch | Medium | Aliphatic (Ethoxy Group) |

| 1600-1450 | C=C & C=N Stretch | Strong-Medium | Aromatic Ring Skeletal Vibrations |

| 1250-1200 | C-O Stretch | Strong | Aryl-Alkyl Ether (asymmetric) |

| 850-750 | C-H Out-of-Plane Bend | Strong | Aromatic Ring Substitution Pattern |

| Below 800 | C-Cl & C-Br Stretch | Medium | Halogen Bonds |

Reference for typical IR regions:[7]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: As the compound is a solid at room temperature, the Potassium Bromide (KBr) pellet method is ideal.[7] Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disc. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Correlate the major absorption bands with the expected functional groups listed in Table 4.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 5-Bromo-3-chloro-2-ethoxypyridine is achieved through the synergistic application of NMR, MS, and IR spectroscopy.

-

NMR provides the definitive carbon-hydrogen framework, confirming the connectivity of the ethoxy group and the substitution pattern on the pyridine ring.

-

MS confirms the elemental composition (C, H, Br, Cl, N, O) through the molecular weight and the unique isotopic distribution of the molecular ion cluster. Fragmentation analysis further validates the presence of the ethoxy group and halogens.

-

IR offers rapid confirmation of the key functional groups, including the aromatic system and the C-O ether linkage.

Together, these three techniques provide a robust and self-validating dataset. Any synthesized sample claimed to be 5-Bromo-3-chloro-2-ethoxypyridine must be consistent with all the predicted spectroscopic data outlined in this guide to ensure its structural integrity and purity.

References

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.

- Supporting Information - The Royal Society of Chemistry. (2011). The Royal Society of Chemistry.

- Mass Spectrometry: Fragmentation. (n.d.). SlidePlayer.

- Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State. (2020). MDPI.

- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. (2013). JOURNAL OF INDIAN RESEARCH.

- L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013). The Royal Society of Chemistry.

- 3-bromo-5-chloro-2-methoxy-pyridine(102830-75-1) 1h nmr. (n.d.). ChemicalBook.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2018). PMC - NIH.

- A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. (n.d.). Canadian Journal of Chemistry.

- The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate.

- Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. (2015). National Institutes of Health (NIH).

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of North Texas.

- Structural Elucidation of Pyridine-2,6-d2 via NMR Spectroscopy: An In-depth Technical Guide. (2025). Benchchem.

- The mass spectrum of 1-bromo-2-chloroethane. (n.d.). Doc Brown's Chemistry.

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- NMR Solvent Data Chart. (n.d.). Cambridge Isotope Laboratories, Inc..

- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. (2025). Benchchem.

- The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. (2022). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ukisotope.com [ukisotope.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jir.mewaruniversity.org [jir.mewaruniversity.org]

Introduction: A Proactive Approach to Laboratory Safety

An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-chloro-2-ethoxypyridine

5-Bromo-3-chloro-2-ethoxypyridine is a substituted pyridine derivative utilized as a building block in complex organic synthesis, particularly within pharmaceutical and agrochemical research. While specific toxicological data for this compound is not extensively published, its structure, featuring halogen and alkoxy functional groups on a pyridine core, suggests a profile that necessitates rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 5-Bromo-3-chloro-2-ethoxypyridine, grounded in established chemical safety principles and data extrapolated from structurally similar compounds. The causality behind each recommendation is explained to empower researchers with the knowledge to conduct their work safely and effectively.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a thorough risk assessment.

| Property | Data | Source |

| Chemical Name | 5-bromo-3-chloro-2-ethoxypyridine | ECHEMI[1] |

| CAS Number | 1245648-68-3 | ECHEMI[1] |

| Molecular Formula | C₇H₇BrClNO | ECHEMI[1] |

| Molecular Weight | 236.49 g/mol | ECHEMI[1] |

| Physical State | Solid (Assumed based on similar compounds) | N/A |

| Appearance | White to off-white or light yellow solid (Inferred) | [2][3] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available; likely soluble in organic solvents | N/A |

Note: Due to a lack of specific experimental data for 5-Bromo-3-chloro-2-ethoxypyridine, some physical properties are inferred from closely related analogs like 5-Bromo-3-chloro-2-methoxypyridine and 5-Bromo-2-chloro-3-fluoropyridine.

Section 2: Hazard Identification and GHS Classification

Inferred GHS Classification:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion / Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage / Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

Causality of Hazards: The pyridine ring, combined with electron-withdrawing halogen substituents (Bromine and Chlorine), can render the compound reactive and irritating to biological tissues. Upon contact with skin or eyes, it can disrupt cell membranes, leading to inflammation, redness, and pain.[5][7] Inhalation of dust or aerosols can similarly irritate the mucosal linings of the respiratory tract.[8]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves engineering controls as the primary line of defense, supplemented by appropriate PPE.

Engineering Controls

-

Fume Hood: All handling of 5-Bromo-3-chloro-2-ethoxypyridine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the most crucial step to prevent inhalation of airborne particulates or vapors and to contain any accidental spills.

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[9]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8][10]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards of skin, eye, and respiratory irritation.

-

Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are mandatory.[8][9] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous reactions.[11]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile, must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contamination.[9] Contaminated gloves should be disposed of immediately as hazardous waste.

-

Lab Coat: A flame-resistant lab coat is required to protect against splashes and to keep personal clothing from contamination.[11] Ensure the coat is fully buttoned.

-

-

Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill cleanup), a NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][12] Respirator use requires a formal program, including fit-testing and medical clearance.[12]

Section 4: Proactive Handling and Storage Protocols

Adherence to strict protocols minimizes the risk of exposure and chemical incidents.

Safe Handling Workflow

The following workflow provides a self-validating system for handling the chemical from acquisition to disposal.

Caption: Standard Operating Procedure for Handling 5-Bromo-3-chloro-2-ethoxypyridine.

Storage Requirements

Proper storage is essential for maintaining chemical stability and preventing accidental release.

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[5]

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[5]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5] Storing incompatible chemicals together can lead to dangerous reactions, heat generation, or gas evolution.

Section 5: Emergency Procedures: A Validated Response System

Rapid and correct response during an emergency is critical to mitigating harm.

First Aid Measures

The following steps should be taken immediately upon exposure. Medical attention should always be sought after initial first aid.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][13]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][9]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6][13]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][13]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing dust or vapors. Wear the appropriate level of PPE as described in Section 3.[9]

-

Containment and Clean-up: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[9] For a solid spill, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[5] Use spark-proof tools if a solvent is involved.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][13] A water spray can be used to cool containers.

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[10]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[4][13]

Section 6: Stability and Reactivity

-

Reactivity: No specific data is available, but it is not expected to be pyrophoric or explosive under normal conditions.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Conditions to Avoid: Avoid dust formation, excess heat, and moisture.[7]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[5][7]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride gas, and hydrogen bromide gas.[10]

Section 7: Toxicological Profile

A comprehensive toxicological profile for 5-Bromo-3-chloro-2-ethoxypyridine is not available. The information below is based on the inferred GHS classification from analogous compounds.

-

Acute Toxicity: Oral, dermal, and inhalation toxicity data are not available. However, related compounds are classified as "harmful if swallowed" (Acute Toxicity, Category 4) in some cases, so caution is warranted.[5][10]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[5][6][7]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[5][6][7]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.[14]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[8][13]

The lack of specific data underscores the importance of handling this chemical with the assumption that it is hazardous and minimizing all potential routes of exposure.

Caption: Decision matrix for emergency response to a chemical incident.

References

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

-

Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]

-

PubChem - NIH. (2019). GHS Classification Summary (Rev.8, 2019). [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloro-3-fluoropyridine. [Link]

-

Safe Work Australia. (n.d.). Classifying hazardous chemicals. [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 5-Bromo-3-chloro-2-methoxypyridine | 848366-28-9 | TCI AMERICA [tcichemicals.com]

- 3. 5-Bromo-2-chloro-3-fluoropyridine | 831203-13-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. 3-Bromo-5-chloro-2-methoxypyridine, 5G | Labscoop [labscoop.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. fishersci.com [fishersci.com]

- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-chloro-2-ethoxypyridine: Strategies and Methodologies for Pharmaceutical and Agrochemical Intermediate Production

Abstract

5-Bromo-3-chloro-2-ethoxypyridine is a key heterocyclic building block, pivotal in the synthetic routes for a multitude of active pharmaceutical ingredients (APIs) and agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a stabilizing chlorine atom, and a strategically placed ethoxy group, makes it a highly valuable intermediate. This guide provides an in-depth exploration of the primary synthetic pathways to 5-Bromo-3-chloro-2-ethoxypyridine, with a focus on the selection of starting materials, the rationale behind reaction conditions, and detailed experimental protocols. We will delve into the two most prevalent and industrially scalable strategies: the direct ethoxylation of 5-bromo-2,3-dichloropyridine and the etherification of 5-bromo-3-chloro-2-hydroxypyridine. Furthermore, we will examine the synthesis of these key precursors, offering a comprehensive overview for researchers and professionals in drug development and process chemistry.

Introduction: The Strategic Importance of 5-Bromo-3-chloro-2-ethoxypyridine

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research. The targeted functionalization of this ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 5-Bromo-3-chloro-2-ethoxypyridine has emerged as a critical intermediate due to the orthogonal reactivity of its substituents.[1][2] The bromine atom at the 5-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The chlorine atom at the 3-position influences the electronic properties of the ring and can serve as a synthetic handle in more forcing conditions. The 2-ethoxy group modulates the molecule's lipophilicity and can participate in hydrogen bonding interactions.

This guide is structured to provide a holistic understanding of the synthesis of this vital intermediate, empowering researchers to make informed decisions in their synthetic endeavors.

Primary Synthetic Routes to 5-Bromo-3-chloro-2-ethoxypyridine

The two most direct and widely employed synthetic strategies for the preparation of 5-Bromo-3-chloro-2-ethoxypyridine are:

-

Route A: Nucleophilic aromatic substitution of 5-bromo-2,3-dichloropyridine.

-

Route B: Williamson ether synthesis from 5-bromo-3-chloro-2-hydroxypyridine.

The choice between these routes often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Sources

5-Bromo-3-chloro-2-ethoxypyridine: A Versatile Halogenated Pyridine Building Block for Advanced Synthesis

Abstract

This technical guide provides an in-depth analysis of 5-bromo-3-chloro-2-ethoxypyridine, a key heterocyclic building block for researchers and professionals in the pharmaceutical and agrochemical industries. The strategic placement of bromo, chloro, and ethoxy substituents on the pyridine core imparts a unique reactivity profile, enabling selective functionalization and the construction of complex molecular architectures. This document elucidates the physicochemical properties, explores the predictable regioselectivity in palladium-catalyzed cross-coupling reactions, and provides validated, step-by-step protocols for its application in key synthetic transformations.

Introduction: The Strategic Advantage of Polysubstituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of biologically active compounds. The ability to precisely functionalize this core structure is paramount in the fields of drug discovery and agrochemical development. 5-Bromo-3-chloro-2-ethoxypyridine (CAS No. 1245648-68-3) emerges as a valuable synthetic intermediate due to its distinct electronic properties and tiered reactivity of its halogen substituents. This allows for a modular and regioselective approach to the synthesis of novel compounds. The presence of a bromine atom at the 5-position and a chlorine atom at the 3-position offers orthogonal handles for sequential chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions.

Physicochemical Properties & Handling

A comprehensive understanding of the physical and chemical characteristics of a synthetic building block is fundamental to its effective and safe utilization in the laboratory.

| Property | Value | Source |

| CAS Number | 1245648-68-3 | [1] |

| Molecular Formula | C7H7BrClNO | [1] |

| Molecular Weight | 236.49 g/mol | [1] |

| Exact Mass | 234.93995 u | [1] |

| Heavy Atom Count | 11 | [1] |

| Rotatable Bond Count | 2 | [1] |

Safety & Handling: As with all halogenated organic compounds, 5-bromo-3-chloro-2-ethoxypyridine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.

The Core of Reactivity: Understanding Regioselectivity

The synthetic utility of 5-bromo-3-chloro-2-ethoxypyridine is anchored in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The generally accepted trend for the ease of oxidative addition of a palladium(0) catalyst to a carbon-halogen bond is C-I > C-Br > C-Cl.[2] This principle is the cornerstone of achieving regioselective functionalization of this building block.

The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making it more susceptible to cleavage and subsequent insertion of the palladium catalyst.[2] This inherent difference in reactivity allows for selective coupling at the 5-position (bromine) while leaving the 3-position (chlorine) intact for a potential second coupling reaction under more forcing conditions.

Figure 1: A diagram illustrating the predicted regioselective reaction pathways for 5-bromo-3-chloro-2-ethoxypyridine.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The following sections provide detailed, field-proven protocols for the most common and impactful cross-coupling reactions utilizing 5-bromo-3-chloro-2-ethoxypyridine. These protocols are designed to be self-validating and are grounded in established chemical principles.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, particularly for creating biaryl structures prevalent in many pharmaceutical agents. The reaction couples an organoboron reagent with an organic halide.[3]

Protocol: Selective Suzuki-Miyaura Coupling at the 5-Position

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromo-3-chloro-2-ethoxypyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq.).

-

Solvent Addition: Introduce a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.

-

Reaction Execution: Heat the mixture with vigorous stirring to a temperature of 80-100 °C.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.

-

Base: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[2]

-

Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.

Figure 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a powerful method for the synthesis of aryl alkynes by reacting a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[4]

Protocol: Selective Sonogashira Coupling at the 5-Position

-

Reaction Setup: To a solution of 5-bromo-3-chloro-2-ethoxypyridine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) in a Schlenk flask under an inert atmosphere, add the terminal alkyne (1.1-1.5 eq.).

-

Catalyst and Co-catalyst Addition: Add a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02-0.05 eq.), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.01-0.03 eq.).

-

Base Addition: Add a suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the precipitated amine salt.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

-

Copper(I) Co-catalyst: The copper acetylide intermediate is formed in situ, which then undergoes transmetalation with the palladium complex. This is a key step in the catalytic cycle.[4]

-

Amine Base: The base serves to deprotonate the terminal alkyne, forming the nucleophilic acetylide species, and also to neutralize the hydrogen halide formed during the reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines.[5] This reaction is of great importance in the synthesis of pharmaceuticals, many of which are arylamines.

Protocol: Selective Buchwald-Hartwig Amination at the 5-Position

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 eq.).

-

Reagent Addition: Add 5-bromo-3-chloro-2-ethoxypyridine (1.0 eq.) and the desired amine (1.1-1.3 eq.) to the tube.

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

-

Monitoring and Work-up: Monitor the reaction's progress. After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.

Causality Behind Experimental Choices:

-

Bulky Phosphine Ligands: These ligands are crucial for promoting the reductive elimination step, which forms the C-N bond and regenerates the active catalyst. They also help to prevent catalyst decomposition.

-

Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.

Applications in Drug Discovery and Agrochemical Synthesis

Conclusion

5-Bromo-3-chloro-2-ethoxypyridine represents a strategically designed synthetic building block with significant potential for the efficient construction of complex, polysubstituted pyridine derivatives. Its key value lies in the differential reactivity of its bromo and chloro substituents, enabling regioselective functionalization through well-established palladium-catalyzed cross-coupling reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to leverage the unique chemical attributes of this compound in their synthetic endeavors, accelerating innovation in both pharmaceutical and agrochemical research.

References

- Google Patents. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. US5436344A.

- Benchchem. (n.d.). Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.

- Benchchem. (n.d.). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.

- MH Chem. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond [Video]. YouTube.

- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.

- Google Patents. (2016, July 13). A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid. CN105753780A.

- National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.

- The Royal Society of Chemistry. (2020, July 13).

- Sonogashira, K. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes.

- Googleapis.com. (2016, June 10). ( 12 )

- Googleapis.com. (2019, March 7). ( 19 ) United States ( 12 ) Patent Application Publication ( 10 ) Pub . No . : US 2019 / 0202814 A1.

- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 5-Bromo-3-chloro-2-fluorotoluene and Analogous Halogenated Aromatics.

- Benchchem. (n.d.). A Comparative Analysis of the Stability of Chloro vs. Bromo Analogs of 5-Methoxypyridin-2-amine.

- Google Patents. (n.d.). AU2022213321A1 - Methods for the preparation of 5-bromo-2-(3-chloro-pyridin-2-yl)-2h-pyrazole-3-carboxylic acid.

- National Center for Biotechnology Information. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed.

- Benchchem. (n.d.). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.

- Google Patents. (2014, February 12). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.

- ResearchGate. (2025, June 28). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia.

-

ResearchGate. (2026, January 10). Regioselectivity of the SEAr reaction of 8-chloro-3,4-dihydro-1H-[5][6]oxazino[4,3-a]benzimidazole.

Sources

- 1. echemi.com [echemi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]

The Versatility of the Substituted Ethoxypyridine Scaffold: A Technical Guide to Its Applications

The pyridine ring, a foundational heterocyclic scaffold, has long been a cornerstone in the development of functional molecules across a spectrum of scientific disciplines.[1][2] Its unique electronic properties and synthetic tractability make it a privileged structure in medicinal chemistry, materials science, and catalysis. The introduction of an ethoxy substituent, along with other modifications to the pyridine core, gives rise to a class of compounds known as substituted ethoxypyridines. These molecules exhibit a remarkable diversity of applications, stemming from the nuanced interplay of the electron-donating ethoxy group and the inherent characteristics of the pyridine nucleus. This technical guide provides an in-depth exploration of the potential applications of substituted ethoxypyridines, offering insights into their synthesis, mechanisms of action, and structure-activity relationships for researchers, scientists, and drug development professionals.

Part 1: The Ethoxypyridine Core: A Gateway to Diverse Functionality

The ethoxypyridine moiety serves as a versatile building block in the synthesis of a wide array of functional molecules.[3] Its utility is rooted in the electronic and steric influence of the ethoxy group on the pyridine ring, which can be strategically manipulated to fine-tune the properties of the resulting compounds.

Synthesis of Substituted Ethoxypyridines

The synthesis of substituted ethoxypyridines can be achieved through various established organic chemistry methodologies. A common approach involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridine ring with an ethoxide source. For instance, 2-chloropyridine can be reacted with sodium ethoxide to yield 2-ethoxypyridine. Subsequent modifications to the pyridine ring can then be performed to introduce additional substituents.

A detailed experimental protocol for the synthesis of a key intermediate, 2-chloro-N-(pyridin-4-yl)acetamide, which can be further modified to introduce an ethoxy group, is presented below. This multi-step synthesis highlights the versatility of pyridine chemistry.

Experimental Protocol: Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide [4]

Materials and Reagents:

-

4-Aminopyridine

-

Chloroacetyl chloride

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Melting point apparatus

-

Infrared (IR) spectrometer

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyridine (1 equivalent) in anhydrous dichloromethane. Cool the solution in an ice bath.

-

Addition of Reagents: Slowly add triethylamine (1.1 equivalents) to the cooled solution. In a separate dropping funnel, dilute chloroacetyl chloride (1.1 equivalents) with anhydrous DCM. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C. A precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude product. Recrystallize the crude product from ethanol to yield pure 2-chloro-N-(pyridin-4-yl)acetamide.

-

Characterization: Confirm the structure and purity of the product using melting point determination, IR spectroscopy, and ¹H and ¹³C NMR spectroscopy.

Diagram: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of a pyridine derivative.

Part 2: Medicinal Chemistry Applications: A Scaffold for Therapeutic Innovation

The substituted ethoxypyridine motif is a prominent feature in a variety of biologically active compounds, demonstrating its potential in the development of novel therapeutics.

Analgesic and Anti-inflammatory Agents

Derivatives of pyridine-4-one, which can incorporate ethoxy substituents, have shown promise as analgesic and anti-inflammatory agents.[5] Their mechanism of action is often linked to their ability to chelate iron, which can inhibit the activity of enzymes like cyclooxygenase, a key player in the inflammatory cascade.[5]

A study on new derivatives of 3-hydroxy pyridine-4-one demonstrated significant analgesic effects in animal models.[5] The potency of these compounds was found to be influenced by their polarity, with less polar derivatives exhibiting higher activity, suggesting that improved penetration into lipophilic sites of action is crucial for their efficacy.[5]

| Compound | Maximum Analgesic Effect (% Inhibition) | Potency (Effective Dose Range) |

| Compound A | 79% | 2.5-10 mg/kg |

| Compound B | 66% | 100-400 mg/kg |

| Compound C | 80% | 50-200 mg/kg |

| Compound D | 90% | 50-200 mg/kg |

| Indomethacin (Standard) | 82% | - |

| Table 1: Analgesic Activity of 3-Hydroxy Pyridine-4-One Derivatives. [5] |

Antiparkinsonian Agents

The quest for effective treatments for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons, has led to the investigation of various heterocyclic compounds.[6] Substituted pyridines have emerged as a class of molecules with the potential to modulate the underlying pathology of this disease.[7]

N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been developed as potential imaging agents for aggregated α-synuclein, a hallmark of Parkinson's disease, using positron emission tomography (PET).[8] This highlights the utility of the methoxypyridine (a close analog of ethoxypyridine) scaffold in designing molecules that can cross the blood-brain barrier and interact with specific targets in the central nervous system.

Furthermore, antagonism of the adenosine A2A receptor is a promising non-dopaminergic strategy for Parkinson's disease treatment.[9] The optimization of pyridine-based scaffolds has led to the discovery of potent A2A receptor antagonists with excellent efficacy in preclinical models of the disease.[9]

Anticancer Agents

The pyridine nucleus is a well-established pharmacophore in the design of anticancer agents. The introduction of an ethoxy group can modulate the physicochemical properties of these molecules, such as solubility and metabolic stability, potentially leading to improved therapeutic profiles.

Diagram: General Anticancer Mechanism

Caption: Simplified mechanism of action for an ethoxypyridine-based anticancer drug.

Part 3: Materials Science: Building Blocks for Advanced Materials

The unique electronic and photophysical properties of the ethoxypyridine scaffold make it an attractive component in the design of advanced organic materials.

Organic Light-Emitting Diodes (OLEDs)

OLED technology relies on the development of organic materials with high fluorescence quantum yields and good charge transport properties. Pyridine-based compounds have been investigated as components of OLEDs, serving as emitters or host materials.[10] The introduction of an ethoxy group can influence the photophysical properties of these materials, such as their emission wavelength and quantum efficiency.[11]

For instance, the design of blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone has demonstrated the tunability of their photophysical and electrochemical properties through chemical modification.[12] These materials exhibit high thermal stability and low band gaps, making them promising candidates for optoelectronic devices.[12]

| Device Configuration | Maximum Luminance (cd/m²) | External Quantum Efficiency (%) | Power Efficiency (lm/W) |

| ITO/Ru(bpy)₃(ClO₄)₂/Ga:In | 2000 | 1.4 | 0.8 |

| UEN-based orange OLED | 20,800 | 22.8 | 65.3 |

| UEN-based red OLED | - | 20.90 | 44.78 |

| Table 2: Performance of Representative OLEDs (Note: These are not all ethoxypyridine-based, but illustrate the potential of pyridine derivatives in OLEDs). [13][14] |

Polymers

The incorporation of pyridine units into polymer backbones can impart unique properties to the resulting materials, such as thermal stability, conductivity, and gas sorption capabilities. Ethoxypyridine derivatives can be used as monomers in the synthesis of such polymers.

For example, the synthesis of pyridine-grafted copolymers of acrylic acid and styrene has been explored for antimicrobial and fluorescence applications.[15] These polymers have shown enhanced thermal stability and solubility, along with strong blue fluorescence.[15] Furthermore, pyridine-based polymers have been investigated for their potential in developing electronic devices due to their p- and n-type doping capabilities and low bandgaps.[16]

Part 4: Catalysis: Ligands for Efficient Chemical Transformations

The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate to metal centers, making pyridine derivatives valuable ligands in transition metal catalysis. The electronic and steric properties of the ligand can be fine-tuned by introducing substituents like the ethoxy group, thereby influencing the activity and selectivity of the catalyst.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds in organic synthesis.[17][18] The efficiency of these reactions is highly dependent on the nature of the ligand coordinated to the palladium center. Pyridine-based ligands have been successfully employed in these transformations.[19][20]

While specific examples of ethoxypyridine ligands in these reactions are less commonly reported than their phosphine-based counterparts, the principles of ligand design suggest that the electron-donating nature of the ethoxy group could enhance the catalytic activity of the palladium center.

Diagram: Catalytic Cycle of a Cross-Coupling Reaction

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Part 5: Agrochemicals: Protecting Crops and Enhancing Yields

The pyridine scaffold is a key component in a variety of agrochemicals, including herbicides, insecticides, and fungicides.[1][2] The introduction of an ethoxy group can influence the biological activity and selectivity of these compounds. Phenoxypyridine, a bioisostere of diaryl ethers, is an important active fragment in many pesticide molecules, offering good lipid solubility and metabolic stability.[21]

For example, a series of strobilurin analogues containing a phenoxypyridine group have been synthesized and shown to act as complex III inhibitors, a key target in fungal respiration.[21] Additionally, novel herbicidal phenoxypyridine compounds have demonstrated improved crop selectivity compared to existing pyrimidine-based herbicides.[21]

Conclusion

Substituted ethoxypyridines represent a versatile and valuable class of compounds with a wide range of potential applications. From the development of novel therapeutics targeting a variety of diseases to the design of advanced materials for optoelectronic devices and the creation of efficient catalysts for organic synthesis, the ethoxypyridine scaffold offers a rich platform for scientific innovation. The ability to fine-tune the properties of these molecules through strategic substitution patterns underscores their importance and promises continued discovery and development in the years to come. This guide has provided a comprehensive overview of the current landscape, and it is the author's hope that it will inspire further research into the exciting potential of substituted ethoxypyridines.

References

-

Chem-Impex. (n.d.). 2-Ethoxypyridine. Retrieved from [Link]

-

MDPI. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules, 27(15), 4984. [Link]

-

PubMed. (2024). Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). Journal of Agricultural and Food Chemistry. [Link]

-